molecular formula C19H16N4OS3 B2827680 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-89-8

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2827680
CAS RN: 864918-89-8
M. Wt: 412.54
InChI Key: PNZGPSKRPBENEO-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4OS3 and its molecular weight is 412.54. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

A study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology and evaluated their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. Among these activities, these compounds showed significant activity for urease inhibition, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most active. Molecular docking studies indicated that these compounds bind to the non-metallic active site of the urease enzyme, suggesting a potential application in inhibiting urease activity (Gull et al., 2016).

Anticancer Properties

Research on similar compounds by Abu-Melha (2021) focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their anticancer screening. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, suggesting potential utility in cancer treatment (Abu-Melha, 2021).

Havrylyuk et al. (2010) screened novel 4-thiazolidinones containing benzothiazole moiety for antitumor activity. They identified compounds with significant anticancer activity against various cancer cell lines, indicating another area of application for benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Antibacterial and Antiviral Activities

A study by Tang et al. (2019) designed benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated their antibacterial and antiviral activities. The results indicated good activities against tobacco mosaic virus and certain bacterial strains, suggesting their potential use as antiviral and antibacterial agents (Tang et al., 2019).

Mor et al. (2022) synthesized N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides and tested them for Type II diabetes inhibition and antimicrobial activities. Their findings revealed notable antibacterial activity, highlighting another potential application in the treatment of bacterial infections and diabetes (Mor et al., 2022).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-11-7-8-14-15(9-11)26-18(20-14)21-16(24)10-25-19-22-17(23-27-19)13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZGPSKRPBENEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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